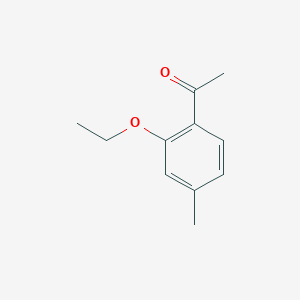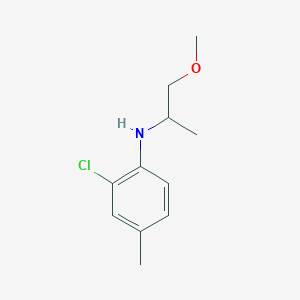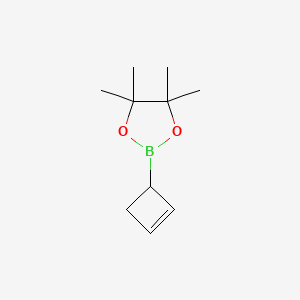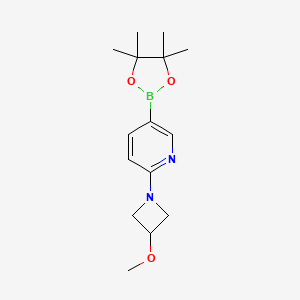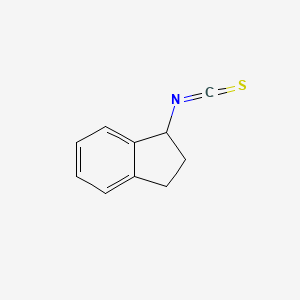
Diethylgalactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylgalactarate, also known as diethyl mucate or galactaric acid, 1,6-diethyl ester, is a chemical compound with the molecular formula C10H18O8 and a molecular weight of 266.25 g/mol . It is a polymer that is solid at room temperature and is soluble in organic solvents but insoluble in water . This compound is known for its good thermal stability and microstructure when used as a monomer with other polymers .
Preparation Methods
Diethylgalactarate can be synthesized through various synthetic routes. One common method involves the esterification of galactaric acid with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethylgalactarate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diethyl oxalate, while reduction can yield diethyl galactitol .
Scientific Research Applications
Diethylgalactarate has a wide range of scientific research applications. In chemistry, it is used as a monomer in the synthesis of polymers with good thermal stability and microstructure . In biology, it has been explored for its neuroprotective properties and potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease. In medicine, this compound is employed as a pharmaceutical intermediate in the synthesis of various drugs . Additionally, it has industrial applications in the production of coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of diethylgalactarate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective properties, this compound is believed to exert its effects by modulating oxidative stress and inflammation pathways. It may also interact with enzymes involved in the metabolism of neurotransmitters, thereby influencing neuronal function and survival.
Comparison with Similar Compounds
Diethylgalactarate can be compared with other similar compounds such as diethyl tartrate, diethyl oxalate, and diethyl succinate. While all these compounds are esters, this compound is unique in its specific structure and properties. For instance, diethyl tartrate is used as a chiral building block in organic synthesis, while diethyl oxalate is employed as a reagent in various chemical reactions . Diethyl succinate, on the other hand, is used as a flavoring agent and in the production of biodegradable polymers . The uniqueness of this compound lies in its combination of good thermal stability, solubility in organic solvents, and potential neuroprotective properties .
Properties
Molecular Formula |
C10H16O8-2 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-ethoxy-2-ethyl-3,4,5-trihydroxyhexanedioate |
InChI |
InChI=1S/C10H18O8/c1-3-10(9(16)17,18-4-2)7(13)5(11)6(12)8(14)15/h5-7,11-13H,3-4H2,1-2H3,(H,14,15)(H,16,17)/p-2 |
InChI Key |
VZLCGLPMGSJYKZ-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C(C(C(C(=O)[O-])O)O)O)(C(=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
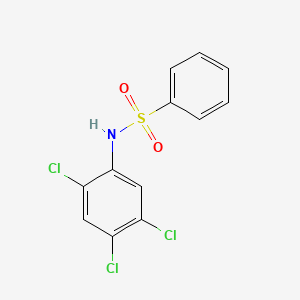
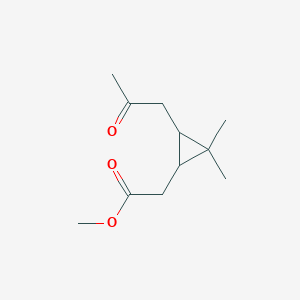
![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)



